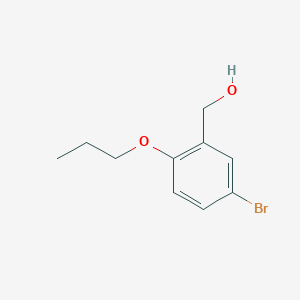

(5-Bromo-2-propoxyphenyl)methanol

Description

Significance of Halogenated Aromatic Scaffolds in Synthetic Chemistry

Halogenated aromatic compounds, or aryl halides, are fundamental building blocks in synthetic chemistry. ncert.nic.in The incorporation of a halogen atom, such as bromine, onto an aromatic ring introduces several key features that are exploited by chemists. rsc.org The carbon-halogen bond can be selectively activated to participate in a wide array of cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions, which are cornerstones of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

The presence of a halogen atom also significantly influences the electronic properties of the aromatic ring. Halogens are electron-withdrawing through induction but can be electron-donating through resonance. This dual nature affects the reactivity and regioselectivity of further electrophilic aromatic substitutions. nih.gov Moreover, the halogen atom's size and polarizability can be tuned (I > Br > Cl), which is a key principle in the design of molecules with specific properties. acs.org This tunability is crucial in medicinal chemistry and materials science, where halogenation is used to enhance a molecule's stability, lipophilicity, and bioavailability, or to direct its intermolecular interactions through halogen bonding. rsc.orgacs.orgacs.org

The utility of halogenated aromatic scaffolds is vast, appearing in a significant percentage of agrochemicals and pharmaceuticals. rsc.org For instance, many top-selling drugs and herbicides contain halogen atoms, highlighting their importance in creating effective and stable chemical entities. rsc.orgnih.gov

Overview of Benzyl (B1604629) Alcohol Moieties in Chemical Transformations

Benzyl alcohol, with its structure of a benzene (B151609) ring attached to a methanol (B129727) group (C6H5CH2OH), is a simple yet highly versatile aromatic alcohol. patsnap.comsciencemadness.org The benzyl alcohol moiety is a key functional group in organic synthesis due to the reactivity of the benzylic position—the sp³-hybridized carbon atom directly attached to the aromatic ring. ncert.nic.inchemistry.coach

The hydroxyl group of benzyl alcohol can undergo a variety of chemical transformations. patsnap.com It can be oxidized to form benzaldehyde (B42025) or, with stronger oxidizing agents, benzoic acid. patsnap.comsciencemadness.org It readily participates in esterification reactions with carboxylic acids to form benzyl esters, which are important in fragrances and as protecting groups in synthesis. patsnap.com Furthermore, the hydroxyl group can be substituted to form benzyl halides, such as benzyl chloride, through reaction with haloacids. sciencemadness.orgmdpi.com This conversion is often the first step in introducing a range of nucleophiles at the benzylic position via SN1 or SN2 reactions. chemistry.coach

The benzylic position is stabilized by the adjacent aromatic ring, which facilitates the formation of benzylic carbocations, radicals, and anions, making it susceptible to a wide range of reactions including halogenation, substitution, and elimination. chemistry.coach This reactivity makes benzyl alcohol and its derivatives valuable intermediates in the synthesis of more complex molecules. patsnap.comnih.gov

Structural Context of (5-Bromo-2-propoxyphenyl)methanol within Substituted Phenol (B47542) and Benzylic Systems

This compound is a multifunctional molecule that fits within the structural classes of substituted phenols (specifically, a phenol ether), aryl halides, and benzyl alcohols. Its core is a phenol ring where the hydroxyl group has been converted to a propyl ether, and it bears both a bromine atom and a hydroxymethyl group (the methanol part) as substituents on the aromatic ring.

The arrangement of these groups is critical to its chemical character:

Aryl Bromide: The bromine atom is located at the 5-position of the phenyl ring. This C-Br bond is a prime site for metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents. nih.gov

Propoxy Group: The 2-propoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions, typically directing incoming electrophiles to the ortho and para positions relative to it. chemistry.coach

Benzyl Alcohol Moiety: The hydroxymethyl group (-CH₂OH) at the 1-position provides a site for oxidation, esterification, or conversion to a leaving group for nucleophilic substitution, characteristic of benzylic systems. sciencemadness.orgchemistry.coach

| Feature | Structural Element | Position | Potential Reactivity |

| Aryl Halide | Bromine | 5 | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Phenol Ether | Propoxy Group | 2 | Directing group for electrophilic substitution |

| Benzyl Alcohol | Hydroxymethyl Group | 1 | Oxidation, esterification, nucleophilic substitution |

Research Landscape and Knowledge Gaps Pertaining to this compound

A review of the current scientific literature reveals a significant knowledge gap specifically concerning the compound this compound. While its chemical structure is listed in chemical supplier catalogs, indicating its synthesis is known and it is available for research purposes, there is a distinct lack of published studies detailing its synthesis, characterization, or application. chemicalbook.comfluorochem.co.uk

The research landscape can be inferred by examining related compounds. For example, the synthesis of other substituted brominated phenylmethanols, such as (5-Bromo-2-chlorophenyl)methanol, is documented. chemsrc.com Similarly, the synthesis of related methoxyphenols involves steps like acetylation, bromination, and deacetylation. google.com The reactivity of aryl halides in cross-coupling reactions is a vast and well-documented field. nih.gov

However, the specific combination of the bromo, propoxy, and methanol substituents in this compound has not been the subject of focused investigation. This presents several areas for potential research:

Detailed Synthetic Routes: Exploring and optimizing efficient, high-yield synthetic pathways to this molecule.

Reactivity Studies: Investigating the selective reactivity of the aryl bromide versus the benzyl alcohol moiety under various reaction conditions. For instance, exploring its utility in sequential cross-coupling and oxidation reactions.

Application in Synthesis: Using this compound as a building block for the synthesis of more complex target molecules, potentially in medicinal chemistry or materials science, leveraging the handles provided by its functional groups.

The absence of dedicated research on this compound means its potential as a versatile synthetic intermediate remains largely untapped. Future studies could unlock novel applications by systematically exploring its chemical behavior.

Precursor Selection and Design Principles for Substituted Phenylmethanol Synthesis

The synthesis of substituted phenylmethanol derivatives is fundamentally based on a retrosynthetic analysis that identifies readily available and reactive starting materials. The core principle involves starting with a benzene ring that is either pre-functionalized or can be selectively functionalized in subsequent steps. Key precursors for phenylmethanols are often the corresponding benzaldehydes or benzoic acid esters, which can be readily reduced to the desired benzyl alcohol. chalmers.seresearchgate.netorganic-chemistry.orgnih.govacs.org

For a molecule with the complexity of this compound, the synthetic design must meticulously plan the sequence of reactions. The order in which the bromo, propoxy, and hydroxymethyl groups (or its precursor) are introduced is critical due to the directing effects of these substituents in electrophilic aromatic substitution reactions. fiveable.me

Two plausible synthetic routes from common starting materials are outlined below:

Route A: Alkylation followed by Bromination: This strategy begins with a precursor like 2-hydroxybenzaldehyde. The phenolic hydroxyl group is first alkylated to introduce the propoxy chain, yielding 2-propoxybenzaldehyde. Subsequently, the aromatic ring is brominated. The propoxy group is a strong ortho-, para-director, which selectively directs the incoming electrophile (bromine) to the desired 5-position (para to the propoxy group), leading to 5-bromo-2-propoxybenzaldehyde (B1271233). The final step involves the reduction of the aldehyde to the primary alcohol.

Route B: Bromination followed by Alkylation: An alternative approach starts with the bromination of 2-hydroxybenzaldehyde. The hydroxyl group, also an ortho-, para-director, facilitates the formation of 5-bromo-2-hydroxybenzaldehyde. This intermediate is then subjected to alkylation to form the propoxy ether. The final step is, again, the reduction of the aldehyde.

Table 1: Comparison of Synthetic Precursors and Design Strategies

| Precursor | Synthetic Strategy | Key Steps | Advantages | Potential Challenges |

| 2-Hydroxybenzaldehyde | Alkylation → Bromination → Reduction | 1. Etherification (O-propylation)2. Regioselective bromination3. Aldehyde reduction | Good regiocontrol in bromination step due to strong directing effect of the propoxy group. | Potential for C-alkylation as a side reaction during etherification. tandfonline.com |

| 2-Hydroxybenzaldehyde | Bromination → Alkylation → Reduction | 1. Regioselective bromination2. Etherification (O-propylation)3. Aldehyde reduction | Readily available starting material; bromination of phenols is well-established. chemistrysteps.com | Bromination may require milder conditions to prevent over-halogenation. mlsu.ac.in |

| 4-Bromophenol | Propoxylation → Formylation → Reduction | 1. Etherification (O-propylation)2. Formylation (e.g., Vilsmeier-Haack)3. Reduction | Starts with the bromo-substituent already in place. | Formylation can be less regioselective and may require specific directing groups. |

Targeted Bromination Strategies for Aromatic Systems in the Context of this compound

The introduction of a bromine atom at a specific position on the aromatic ring is a critical step in the synthesis of this compound. Achieving high regioselectivity is paramount and is governed by the electronic properties of the substituents already present on the ring. In the context of a precursor like 2-propoxybenzaldehyde, the strongly electron-donating propoxy group dictates the position of electrophilic attack.

Regioselective Aromatic Bromination Techniques

Electrophilic aromatic bromination is the standard method for introducing bromine onto a benzene ring. fiveable.menih.gov For activated systems, such as the phenol ethers relevant to this synthesis, several techniques can be employed to ensure high para-selectivity. The propoxy group activates the ortho and para positions, but for steric reasons, the para position is generally favored.

Common brominating agents and methods include:

N-Bromosuccinimide (NBS): NBS is a mild and highly selective brominating agent often used for activated aromatic rings. commonorganicchemistry.com It provides a low concentration of Br₂, minimizing side reactions like polybromination. Reactions with NBS can be catalyzed by acids or performed in polar solvents to enhance reactivity and selectivity. nih.govorganic-chemistry.org

Molecular Bromine (Br₂): While a potent brominating agent, Br₂ can lead to over-bromination if conditions are not carefully controlled. mlsu.ac.in Its use often requires a non-polar solvent and low temperatures to favor mono-bromination at the para position. chemistrysteps.com

In situ Bromine Generation: Systems like lithium bromide with ceric ammonium nitrate (CAN) or potassium bromide with an oxidant can generate Br₂ in situ, offering better control over the reaction. nih.govresearchgate.net

Catalytic Systems: The use of certain catalysts can enhance para-selectivity. For example, zeolites or tetraalkylammonium tribromides have been shown to be highly para-selective for the bromination of phenols and their derivatives. nih.govresearchgate.net

Optimization of Bromination Reaction Conditions and Reagents

Optimizing the reaction conditions is crucial for maximizing the yield of the desired 5-bromo isomer and minimizing the formation of byproducts.

Key parameters for optimization include:

Reagent Choice and Stoichiometry: For activated rings, NBS is often the reagent of choice due to its selectivity. commonorganicchemistry.com Using just over one equivalent of the brominating agent is critical to prevent multiple substitutions.

Solvent: The solvent can significantly influence the outcome. Non-polar solvents like chloroform or carbon tetrachloride can suppress the ionization of phenol and reduce reactivity, leading to cleaner mono-halogenation. mlsu.ac.in Polar solvents like acetonitrile (B52724) may be used with NBS. nih.gov

Temperature: Electrophilic brominations are typically exothermic. Running the reaction at low temperatures (e.g., 0–5 °C) helps control the reaction rate and improves selectivity by favoring the sterically less hindered para-product. chemistrysteps.com

Catalyst/Additive: For moderately activated rings, the addition of a mild Lewis acid or a Brønsted acid can polarize the Br-Br bond and increase the electrophilicity of the bromine, accelerating the reaction. organic-chemistry.orgmasterorganicchemistry.com Recent studies show that additives like mandelic acid can catalyze highly regioselective bromination with NBS under aqueous conditions. organic-chemistry.org

Table 2: Optimization of Bromination of 2-Propoxybenzaldehyde

| Entry | Brominating Agent (Equiv.) | Solvent | Temperature (°C) | Additive | para:ortho Ratio (Yield %) |

| 1 | Br₂ (1.1) | CCl₄ | 0 | None | 90:10 (75%) |

| 2 | Br₂ (1.1) | CH₃COOH | 25 | None | 85:15 (72%) |

| 3 | NBS (1.1) | CH₃CN | 25 | None | 95:5 (88%) |

| 4 | NBS (1.1) | CH₃CN / H₂O | 25 | Mandelic Acid (cat.) | >98:2 (92%) |

| 5 | TBABr₃ (1.1) | CH₂Cl₂ | 25 | None | 97:3 (85%) |

Data is illustrative and based on typical outcomes for similar substrates.

Alkylation Approaches for the Introduction of the Propoxy Group

The formation of the ether linkage by introducing a propyl group onto the phenolic oxygen is a key transformation in the synthesis of this compound. This O-alkylation must be efficient and selective to avoid competing C-alkylation. tandfonline.comresearchgate.nettandfonline.com

Etherification Methods for Phenolic Hydroxyls

The Williamson ether synthesis remains the most prevalent and reliable method for preparing aryl alkyl ethers from phenols. francis-press.commasterorganicchemistry.comwikipedia.org This reaction proceeds via an SN2 mechanism.

The general steps are:

Deprotonation of the Phenol: The acidic phenolic proton is removed by a base to form a nucleophilic phenoxide anion.

Nucleophilic Attack: The phenoxide attacks the electrophilic carbon of an alkylating agent, displacing a leaving group to form the ether.

Common bases used for deprotonation include:

Potassium Carbonate (K₂CO₃): A mild and commonly used base, particularly effective in polar aprotic solvents like acetone (B3395972) or DMF.

Sodium Hydroxide (B78521) (NaOH): A stronger base, often used in aqueous or phase-transfer catalysis conditions.

Sodium Hydride (NaH): A very strong, non-nucleophilic base that irreversibly deprotonates the phenol, often leading to high yields in anhydrous solvents like THF or DMF. masterorganicchemistry.com

While the Williamson synthesis is robust, other methods for phenol etherification exist, such as using alkylating agents like dialkyl sulfates or catalytic methods that directly use alcohols, though the latter often require harsh conditions and may not be suitable for complex substrates. tandfonline.comgoogle.com For sterically hindered phenols, alternative methods like the Mitsunobu reaction or electrochemical approaches have been developed, though these are less common for simple alkylations. nih.govacs.org

Structure

3D Structure

Propriétés

IUPAC Name |

(5-bromo-2-propoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6,12H,2,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOIAUZZKJVNKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366930 | |

| Record name | (5-bromo-2-propoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693823-10-8 | |

| Record name | (5-bromo-2-propoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity Profiles of 5 Bromo 2 Propoxyphenyl Methanol

Reactivity of the Benzylic Alcohol Functionality

The benzylic alcohol group is a primary site of reactivity in (5-Bromo-2-propoxyphenyl)methanol. Its position adjacent to the benzene (B151609) ring enhances the stability of potential cationic or radical intermediates, thereby influencing its reaction pathways.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde, (5-Bromo-2-propoxyphenyl)formaldehyde, or further to the carboxylic acid, 5-Bromo-2-propoxybenzoic acid. The choice of oxidizing agent and reaction conditions dictates the final product.

Mild oxidizing agents are required for the selective conversion to the aldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (B109758) (CH₂Cl₂) are commonly employed for this transformation. These conditions ensure that the oxidation stops at the aldehyde stage without proceeding to the carboxylic acid.

For the complete oxidation to the carboxylic acid, stronger oxidizing agents are necessary. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidic workup, or chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (H₂SO₄) in acetone (B3395972) (a Jones oxidation).

| Product | Reagents and Conditions |

| (5-Bromo-2-propoxyphenyl)formaldehyde | Pyridinium chlorochromate (PCC), CH₂Cl₂ |

| (5-Bromo-2-propoxyphenyl)formaldehyde | Dess-Martin periodinane (DMP), CH₂Cl₂ |

| 5-Bromo-2-propoxybenzoic acid | 1. KMnO₄, NaOH, H₂O, heat; 2. H₃O⁺ |

| 5-Bromo-2-propoxybenzoic acid | CrO₃, H₂SO₄, acetone |

Esterification and Etherification Reactions of the Hydroxyl Group

The hydroxyl group of this compound readily undergoes esterification and etherification reactions.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640), in the presence of an acid catalyst or a base. For example, reaction with acetic anhydride in the presence of a base like pyridine (B92270) yields the corresponding acetate (B1210297) ester.

Etherification can be accomplished through various methods, most notably the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For instance, treatment with sodium hydride followed by methyl iodide would yield (5-Bromo-2-propoxyphenyl)(methoxymethyl)benzene.

| Reaction Type | Reagent 1 | Reagent 2 | Product |

| Esterification | Acetic anhydride | Pyridine | (5-Bromo-2-propoxyphenyl)methyl acetate |

| Esterification | Benzoyl chloride | Triethylamine | (5-Bromo-2-propoxyphenyl)methyl benzoate |

| Etherification | 1. Sodium hydride (NaH) | 2. Methyl iodide | (5-Bromo-2-propoxyphenyl)(methoxymethyl)benzene |

| Etherification | 1. Potassium tert-butoxide | 2. Ethyl bromide | Ethyl (5-bromo-2-propoxyphenyl)methyl ether |

Halogenation of the Benzylic Carbon

The benzylic hydroxyl group can be replaced by a halogen atom through reactions with various halogenating agents. The enhanced stability of the benzylic carbocation facilitates these substitution reactions.

For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding benzyl (B1604629) chloride or benzyl bromide, respectively. These reactions typically proceed via an intermediate that facilitates the departure of the hydroxyl group as a good leaving group.

| Halogenating Agent | Product |

| Thionyl chloride (SOCl₂) | 1-Bromo-4-(chloromethyl)-2-propoxybenzene |

| Phosphorus tribromide (PBr₃) | 1-Bromo-4-(bromomethyl)-2-propoxybenzene |

| Hydrochloric acid (HCl) | 1-Bromo-4-(chloromethyl)-2-propoxybenzene |

| Hydrobromic acid (HBr) | 1-Bromo-4-(bromomethyl)-2-propoxybenzene |

Nucleophilic Substitution Reactions at the Benzylic Center

Once converted to a benzylic halide (e.g., 1-bromo-4-(bromomethyl)-2-propoxybenzene), the benzylic carbon becomes highly susceptible to nucleophilic substitution reactions. The facility of these reactions is due to the stability of the benzylic carbocation intermediate in an Sₙ1 pathway or the accessibility of the benzylic carbon in an Sₙ2 pathway. bldpharm.com A wide array of nucleophiles, including cyanides, azides, and thiolates, can displace the halide.

| Nucleophile | Product |

| Sodium cyanide (NaCN) | 2-(5-Bromo-2-propoxyphenyl)acetonitrile |

| Sodium azide (B81097) (NaN₃) | 4-(Azidomethyl)-1-bromo-2-propoxybenzene |

| Sodium thiomethoxide (NaSMe) | (5-Bromo-2-propoxyphenyl)(methylthio)methane |

Reactions Involving the Aromatic Bromine Substituent

The bromine atom attached to the aromatic ring offers another avenue for chemical modification, primarily through nucleophilic aromatic substitution, although these reactions are generally less facile than those at the benzylic position.

Nucleophilic Aromatic Substitution (SNAr) Processes

Nucleophilic aromatic substitution (SₙAr) on aryl halides like this compound is possible but typically requires specific conditions. rsc.orgnih.gov The success of SₙAr reactions is highly dependent on the electronic nature of the aromatic ring and the strength of the nucleophile. The presence of the electron-donating propoxy group ortho to the bromine atom can deactivate the ring towards nucleophilic attack. However, the position of the bromine atom is para to the hydroxymethyl group, which has a mild deactivating effect.

For SₙAr to occur, strongly activating electron-withdrawing groups (such as nitro groups) are usually required on the aromatic ring, which are absent in this molecule. chemistrysteps.com Therefore, forcing conditions, such as high temperatures, high pressures, and very strong nucleophiles (e.g., amide ions), or the use of a catalyst, would likely be necessary to achieve substitution of the bromine atom. The mechanism generally proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. nih.gov

| Nucleophile | Conditions | Product |

| Sodium methoxide (B1231860) (NaOMe) | High Temperature, Catalyst (e.g., CuI) | (5-Methoxy-2-propoxyphenyl)methanol |

| Ammonia (NH₃) | High Temperature, High Pressure, Catalyst | (5-Amino-2-propoxyphenyl)methanol |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

The carbon-bromine bond on the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in synthesizing more complex molecules from the this compound core.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound (like a boronic acid or ester) to form a biaryl structure. For this compound, a Suzuki coupling would replace the bromine atom with an aryl or vinyl group, a common strategy in the synthesis of complex organic molecules. researchgate.net The reaction is typically catalyzed by a palladium(0) complex with a suitable ligand and a base. researchgate.net

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene. This transformation would append a vinyl group to the benzene ring of the parent molecule.

Sonogashira Coupling: This powerful reaction involves the coupling of the aryl bromide with a terminal alkyne. organic-chemistry.org It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orglibretexts.org Applying this to this compound allows for the introduction of an alkynyl substituent, a valuable functional group for further transformations. beilstein-journals.orgmdpi.comresearchgate.net

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the aryl bromide. d-nb.infonih.gov This method is known for its high functional group tolerance, making it suitable for a molecule like this compound which also contains a reactive alcohol group. researchgate.net

Table 1: Overview of Cross-Coupling Reactions on this compound

| Reaction | Coupling Partner | Typical Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | (5-Aryl'-2-propoxyphenyl)methanol |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | (5-Vinyl-2-propoxyphenyl)methanol derivative |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | (5-Alkynyl-2-propoxyphenyl)methanol derivative |

| Negishi | Organozinc (e.g., Ar'-ZnCl) | Pd(PPh₃)₄ or other Pd(0) source | (5-Aryl'-2-propoxyphenyl)methanol |

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

Halogen-metal exchange is a fundamental organometallic reaction used to convert organic halides into highly reactive organometallic reagents. wikipedia.org For this compound, the aryl bromide can be exchanged with a metal, typically lithium, by treatment with an alkyllithium reagent such as n-butyllithium or t-butyllithium, often at very low temperatures (-78 to -100 °C) to preserve the other functional groups. wikipedia.orgtcnj.eduias.ac.in

This exchange generates a potent aryllithium nucleophile. This intermediate is not isolated but is immediately "quenched" by adding an electrophile. This two-step, one-pot sequence allows for the introduction of a wide variety of substituents at the former site of the bromine atom. tcnj.edu The presence of the acidic hydroxyl proton requires the use of at least two equivalents of the organolithium reagent, with the first equivalent acting as a base to deprotonate the alcohol. nih.gov

Table 2: Examples of Electrophilic Quenching after Halogen-Metal Exchange

| Electrophile | Reagent Example | Functional Group Introduced |

|---|---|---|

| Proton source | H₂O | -H (Debromination) |

| Aldehyde/Ketone | Benzaldehyde (B42025) | -CH(OH)Ph |

| Carbon dioxide | CO₂ (gas or dry ice) | -COOH (Carboxylic acid) |

| Alkyl halide | CH₃I | -CH₃ (Methyl) |

Reductive Debromination Studies

Reductive debromination is the process of replacing the bromine atom with a hydrogen atom. This can be a desired transformation to produce the parent (2-propoxyphenyl)methanol (B56339) structure or can occur as a side reaction in other transformations. Common methods for reductive dehalogenation of aryl halides include catalytic hydrogenation (e.g., using H₂ gas over a palladium on carbon catalyst) or hydride-based reducing agents. This process can be considered a form of chemoselective reduction where the C-Br bond is targeted. researchgate.net

Bromine Migration Phenomena

In certain substituted aromatic systems, halogen atoms can migrate around the ring under specific reaction conditions, such as strong acid or high temperatures. This phenomenon, known as the Jacobsen rearrangement or related halogen migrations, is influenced by the substitution pattern on the ring. For this compound, studies would be required to determine if the bromine atom could migrate from the C-5 position to an adjacent, un-substituted position under thermal or catalytic stress. Such migrations often proceed through cationic intermediates, like a bromonium ion, which can be influenced by the electronic effects of the existing propoxy and hydroxymethyl substituents. researchgate.netmasterorganicchemistry.comchemguide.co.uk

Chemical Modifications and Stability of the Propoxy Group

The propoxy group, an aryl ether linkage, is generally stable under many reaction conditions, including those used for cross-coupling and mild oxidation or reduction. researchgate.net However, aryl ethers can be cleaved under harsh conditions, most commonly with strong protic or Lewis acids. masterorganicchemistry.comkhanacademy.org

The cleavage of the C(aryl)-O bond typically requires more forcing conditions than the O-C(alkyl) bond. caltech.edu Reagents like hydrogen bromide (HBr) or hydrogen iodide (HI) at elevated temperatures can cleave the ether, leading to the formation of 5-bromo-2-hydroxyphenyl)methanol (a catechol derivative) and propyl bromide or iodide. masterorganicchemistry.com Boron tribromide (BBr₃) is another powerful reagent for cleaving aryl ethers. The stability of this group is crucial for its role as a directing group or a solubility-modifying feature in medicinal chemistry applications. nih.govpatsnap.com Modifications of the propoxy group itself, for instance by introducing further functionality on the propyl chain, could be envisioned but would require a multi-step synthesis starting from a different precursor. libretexts.org

Investigations into Ring-Opening and Rearrangement Reactions of Related Alkoxyphenylmethanols

While the aromatic ring of this compound is not prone to ring-opening, the interplay between the ortho-alkoxy and methanol (B129727) substituents can be relevant in rearrangement reactions, particularly in related systems.

Rearrangements often involve the migration of a group to an adjacent atom, frequently driven by the formation of a more stable intermediate. masterorganicchemistry.com For example, the Claisen rearrangement is a well-known pericyclic reaction of allyl aryl ethers that results in an ortho-allylated phenol (B47542). byjus.comyoutube.com While the propoxy group is not an allyl group, this illustrates the types of rearrangements that can occur in ortho-substituted aryl ethers. Other rearrangements like the Beckmann or Hofmann rearrangements are associated with different functional groups (oximes and amides, respectively) but underscore the general principles of molecular reorganization. byjus.commasterorganicchemistry.com Reactions involving the benzylic alcohol, such as acid-catalyzed dehydration, could lead to the formation of a transient carbocation, which might then trigger rearrangements, although this is less common for simple benzyl alcohols. libretexts.org

Chemo- and Regioselectivity in Multi-Functionalized Systems

Chemoselectivity is a critical concept when dealing with a molecule like this compound, which possesses multiple distinct reactive sites. durgapurgovtcollege.ac.inslideshare.net The ability of a reagent to react with one functional group in the presence of others allows for controlled, stepwise synthetic strategies.

Alcohol vs. Aryl Bromide: Mild oxidizing agents (e.g., PCC, Dess-Martin periodinane) will selectively oxidize the primary alcohol to an aldehyde without affecting the aryl bromide or ether. Conversely, palladium-catalyzed coupling reactions will exclusively target the C-Br bond, leaving the alcohol and ether untouched. researchgate.net

Ether vs. Other Groups: The propoxy ether is the most robust of the three functional groups and will remain intact during most transformations targeting the alcohol or aryl bromide. Only specific, harsh ether-cleaving reagents will affect it. nih.gov

Regioselectivity, which concerns the site of reaction when multiple similar functional groups are present, is less of a factor in this compound itself, as its primary functional groups are all distinct. researchgate.net However, in reactions like electrophilic aromatic substitution on the debrominated analogue, the directing effects of the hydroxyl and propoxy groups would determine the position of the incoming electrophile.

Spectroscopic and Advanced Structural Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the atomic connectivity and spatial arrangement can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of (5-Bromo-2-propoxyphenyl)methanol is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. Based on the analysis of analogous compounds such as (5-Bromo-2-methoxyphenyl)methanol, the aromatic region would likely display a complex splitting pattern due to the coupling between the three aromatic protons. The proton on C4 (ortho to the bromine) is expected to be a doublet, the proton on C6 (ortho to the propoxy group) a doublet, and the proton on C3 a doublet of doublets. The benzylic protons of the methanol (B129727) group would appear as a singlet, or a doublet if coupled to the hydroxyl proton. The propoxy group would exhibit a triplet for the terminal methyl protons, a sextet for the methylene (B1212753) protons adjacent to the methyl group, and a triplet for the methylene protons attached to the ether oxygen. The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aromatic H (C3-H) | 7.30 - 7.45 | dd | J ≈ 8.8, 2.5 |

| Aromatic H (C4-H) | 7.20 - 7.35 | d | J ≈ 8.8 |

| Aromatic H (C6-H) | 6.80 - 6.95 | d | J ≈ 2.5 |

| Benzylic CH₂ | 4.60 - 4.75 | s | - |

| O-CH₂ (propoxy) | 3.90 - 4.05 | t | J ≈ 6.5 |

| CH₂ (propoxy) | 1.75 - 1.90 | sextet | J ≈ 7.0 |

| CH₃ (propoxy) | 0.95 - 1.10 | t | J ≈ 7.4 |

| OH | Variable | br s | - |

Note: Predicted values are based on the analysis of similar compounds and are subject to variation based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. For this compound, nine distinct signals are anticipated. The carbon bearing the bromine atom (C5) would be significantly influenced by the halogen's electronegativity and would appear in the mid-aromatic region. The carbon attached to the propoxy group (C2) would be shifted downfield due to the deshielding effect of the oxygen atom. The benzylic carbon (CH₂OH) would be found in the aliphatic region, typically around 60-65 ppm. The three carbons of the propoxy group would also have characteristic chemical shifts.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (aromatic, C-CH₂OH) | 132 - 134 |

| C2 (aromatic, C-O) | 155 - 157 |

| C3 (aromatic, CH) | 115 - 117 |

| C4 (aromatic, CH) | 130 - 132 |

| C5 (aromatic, C-Br) | 113 - 115 |

| C6 (aromatic, CH) | 118 - 120 |

| Benzylic CH₂ | 60 - 65 |

| O-CH₂ (propoxy) | 69 - 71 |

| CH₂ (propoxy) | 22 - 24 |

| CH₃ (propoxy) | 10 - 12 |

Note: Predicted values are based on the analysis of similar compounds and are subject to variation.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to further elucidate the molecular structure, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be expected between the adjacent aromatic protons (H3-H4) and between the methylene and methyl protons of the propoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively link each proton signal (except the hydroxyl proton) to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. This is crucial for confirming the substitution pattern on the aromatic ring and the connectivity of the propoxy and methanol groups. For instance, correlations would be expected from the benzylic protons to C1, C2, and C6, and from the O-CH₂ protons of the propoxy group to C2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the propoxy group protons and the aromatic proton at C6, as well as between the benzylic protons and the aromatic proton at C6.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy provides information about the functional groups present in a molecule. The IR and Raman spectra of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum would be indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the aromatic ring and the aliphatic propoxy group would appear in the 2850-3100 cm⁻¹ region. The C-O stretching vibrations of the ether and alcohol functionalities would be observed in the 1000-1300 cm⁻¹ range. Aromatic C=C stretching vibrations would give rise to peaks in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ range.

Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Predicted IR Absorption (cm⁻¹) | Vibrational Mode |

| O-H (alcohol) | 3200 - 3600 (broad) | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 2980 | Stretching |

| C=C (aromatic) | 1400 - 1600 | Stretching |

| C-O (ether) | 1230 - 1270 | Asymmetric Stretching |

| C-O (alcohol) | 1020 - 1060 | Stretching |

| C-Br | 500 - 600 | Stretching |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. The mass spectrum of this compound would be expected to show a characteristic molecular ion peak. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, the molecular ion peak would appear as a pair of peaks (M⁺ and M+2) of almost equal intensity.

The fragmentation pattern would likely involve the loss of the hydroxyl group, the propoxy group, or cleavage of the benzylic C-C bond. The base peak could potentially correspond to the tropylium (B1234903) ion or a related stable carbocation formed after fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₀H₁₃BrO₂), the exact mass can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O). This experimentally determined exact mass would serve as a definitive confirmation of the molecular formula of the synthesized compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry, along with detailed information about bond lengths, bond angles, and intermolecular interactions.

For the compound this compound, obtaining a single crystal of suitable quality is the prerequisite for X-ray diffraction analysis. Upon successful crystallization, the crystal is mounted and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Despite a thorough search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), specific experimental X-ray crystallographic data for this compound has not been reported. Therefore, a data table of its crystal structure parameters cannot be provided at this time.

Should such data become available, a crystallographic information file (CIF) would typically be deposited, containing the following key parameters:

| Crystallographic Parameter | Description | Hypothetical Data for this compound |

| Crystal System | The symmetry class of the crystal lattice. | Data Not Available |

| Space Group | The specific symmetry group of the crystal. | Data Not Available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. | Data Not Available |

| Z | The number of molecules per unit cell. | Data Not Available |

| Calculated Density | The density of the crystal calculated from the unit cell volume and molecular weight. | Data Not Available |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Data Not Available |

The determination of the crystal structure of this compound would provide invaluable insights into its solid-state conformation and packing, which are crucial for understanding its physical properties and potential applications in materials science and medicinal chemistry.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is an essential tool in synthetic chemistry for both the purification of products and the assessment of their purity. For this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are indispensable.

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, a solution of the compound is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the compound between the stationary phase of the column and the mobile gas phase. The retention time (RT), the time it takes for the compound to travel through the column, is a characteristic property under a specific set of experimental conditions.

As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used to confirm the identity of the compound.

A hypothetical GC-MS data table for this compound would look as follows:

| GC-MS Parameter | Description | Hypothetical Data for this compound |

| Retention Time (RT) | The time taken for the compound to elute from the GC column. | Data Not Available |

| Molecular Ion Peak (M+) | The m/z value corresponding to the intact molecule. | Data Not Available |

| Key Fragment Ions | The m/z values of significant fragments from the mass spectrum. | Data Not Available |

The analysis by GC-MS would be instrumental in confirming the molecular weight of this compound and in identifying any volatile impurities present in a sample.

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis and purification of organic compounds. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis.

In HPLC, a solution of the sample is pumped at high pressure through a column packed with a solid adsorbent material (the stationary phase). The separation is achieved based on the compound's interaction with the stationary and mobile phases. The retention time in HPLC is a key identifier for a specific compound under defined conditions (e.g., column type, mobile phase composition, flow rate, and temperature).

Detection is typically performed using a UV-Vis detector, which measures the absorbance of the eluting compound at a specific wavelength. The purity of the sample can be assessed by the presence of a single, sharp peak in the chromatogram.

As with the other analytical techniques, specific, published HPLC methods and results for the analysis of this compound are not available in the public domain.

A representative HPLC data table would include the following information:

| HPLC Parameter | Description | Hypothetical Data for this compound |

| Column | The type of stationary phase used for separation. | Data Not Available |

| Mobile Phase | The solvent or solvent mixture used as the eluent. | Data Not Available |

| Flow Rate | The speed at which the mobile phase is pumped through the column. | Data Not Available |

| Retention Time (RT) | The time at which the compound elutes from the column. | Data Not Available |

| Detection Wavelength | The UV-Vis wavelength used for detection. | Data Not Available |

HPLC analysis would be crucial for determining the purity of this compound, especially with respect to non-volatile impurities, and for its preparative purification.

Computational Chemistry and Reaction Mechanism Elucidation Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

No specific DFT calculations for (5-Bromo-2-propoxyphenyl)methanol were found in the available literature. Such studies would typically involve:

Geometry Optimization and Conformational Analysis

This subsection would have presented the optimized molecular structure and different conformational isomers of this compound, determined through energy minimization calculations.

Frontier Molecular Orbital (FMO) Analysis

An FMO analysis would have detailed the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), providing insights into the molecule's reactivity.

Electrostatic Potential Surface Analysis

This analysis would have mapped the electrostatic potential onto the electron density surface, identifying electrophilic and nucleophilic sites on the molecule.

Reaction Pathway Analysis and Transition State Determination

No information regarding the reaction pathway analysis or transition state determination for reactions involving this compound was found. This would typically include:

Calculation of Activation Energies and Reaction Coordinates

This would have involved mapping the energy profile of a reaction, identifying the energy barriers (activation energies) and the geometric changes along the reaction coordinate.

Characterization of Intermediates and Transition States

This subsection would have described the structures and energies of any intermediates and transition states along a proposed reaction mechanism.

Theoretical Studies on Halogen Bonding and its Influence on Reactivity

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov In the case of this compound, the bromine atom attached to the phenyl ring is a potential halogen bond donor.

Theoretical studies are crucial for understanding the nature and strength of these interactions. The phenomenon of the "σ-hole" is a key concept in halogen bonding. acs.org This refers to a region of positive electrostatic potential on the halogen atom, located along the axis of the covalent bond, which arises from the anisotropic distribution of electron density. acs.org For the bromine atom in this compound, this positive σ-hole would be the site of interaction with electron-rich atoms, such as the oxygen of a solvent or a reactant.

The strength of a halogen bond can be influenced by the substituents on the aromatic ring. Electron-withdrawing groups tend to enhance the positive character of the σ-hole, leading to stronger halogen bonds. Conversely, electron-donating groups can diminish the strength of these interactions. In this compound, the propoxy group is an electron-donating group, which would be expected to modulate the halogen bonding capability of the bromine atom.

Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to model halogen bonds. acs.org These calculations can provide valuable data on interaction energies, geometries, and the electronic properties of the interacting species. For instance, studies on similar brominated aromatic ethers would involve calculating the electrostatic potential surface to visualize the σ-hole and predict the most likely sites for halogen bonding.

The influence of halogen bonding on reactivity can be significant. In a reaction mechanism, a halogen bond could stabilize a transition state or a reactive intermediate, thereby accelerating the reaction rate. For example, in nucleophilic aromatic substitution reactions, a halogen bond donor could activate the substrate by interacting with the incoming nucleophile.

Table 1: Theoretical Parameters Influencing Halogen Bonding in Aromatic Systems

| Parameter | Description | Expected Influence on this compound |

| σ-hole Magnitude | The extent of positive electrostatic potential on the halogen atom. | The electron-donating propoxy group may slightly reduce the magnitude compared to unsubstituted bromobenzene. |

| Halogen Bond Length | The distance between the bromine atom and the nucleophilic atom. | Dependent on the interacting nucleophile, but generally expected to be shorter than the sum of the van der Waals radii. nih.gov |

| Halogen Bond Angle | The angle formed by the covalent bond, the bromine atom, and the nucleophile. | Typically close to 180°, indicating high directionality. acs.org |

| Interaction Energy | The calculated strength of the halogen bond. | Moderate strength, influenced by the electronic nature of the interacting partner. |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. researchgate.net For a class of compounds like substituted bromophenyl derivatives, QSRR models can predict reaction rates or equilibrium constants based on various molecular descriptors.

While specific QSRR studies for this compound are not available, the methodology would involve synthesizing a series of related compounds with variations in the substituents on the phenyl ring. The reactivity of these compounds in a specific reaction would then be measured experimentally.

A wide range of molecular descriptors can be calculated using computational chemistry software and used to build the QSRR model. These descriptors can be categorized as:

Electronic Descriptors: These describe the electron distribution in the molecule and include parameters like partial atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). For this compound, these descriptors would be influenced by the electronegativity of the bromine and oxygen atoms and the electron-donating nature of the propoxy group.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters. The propoxy group and the bromine atom would be key contributors to the steric profile of the molecule.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Once the descriptors are calculated and the reactivity data is obtained, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to develop the QSRR equation. This equation can then be used to predict the reactivity of other, unsynthesized compounds in the same class.

Table 2: Examples of Descriptors for QSRR Studies of Substituted Phenyl Ethers

| Descriptor Type | Example Descriptor | Relevance to this compound |

| Electronic | Hammett constants (σ) | The σ value for the bromine and propoxy groups would quantify their electronic influence on the reaction center. |

| Electronic | HOMO/LUMO Energies | These would relate to the molecule's ability to donate or accept electrons in a reaction. |

| Steric | Taft Steric Parameter (Es) | This would describe the steric hindrance caused by the propoxy group and the adjacent bromine atom. |

| Lipophilic | Partition Coefficient (logP) | This would be important for understanding reactivity in different solvent phases. |

Solvent Effects Modeling in Chemical Reactions

The choice of solvent can have a profound impact on the rate, selectivity, and even the mechanism of a chemical reaction. Solvent effects modeling aims to understand and predict these influences through computational methods. For reactions involving this compound, the polarity of the solvent and its ability to form specific interactions, such as hydrogen bonds or halogen bonds, would be critical.

There are two main approaches to modeling solvent effects:

Implicit Solvation Models: In this approach, the solvent is treated as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. This method is computationally efficient and can provide good qualitative predictions of how solvent polarity will affect a reaction. For instance, for a reaction where the transition state is more polar than the reactants, an increase in solvent polarity would be predicted to increase the reaction rate.

Explicit Solvation Models: This method involves including a number of individual solvent molecules in the computational model. This allows for the study of specific, short-range interactions between the solute and the solvent, such as hydrogen bonding to the hydroxyl group or the ether oxygen of this compound. While more computationally expensive, this approach can provide a more detailed and accurate picture of the solvation environment.

For this compound, a reaction's transition state could be stabilized or destabilized by the solvent. For example, in a nucleophilic substitution reaction, a polar protic solvent could solvate both the leaving group (bromide ion) and the incoming nucleophile, significantly affecting the reaction's energy profile. ncert.nic.in The interplay between the solvent and the various functional groups of the molecule—the hydroxyl, the propoxy ether, the aromatic ring, and the bromine atom—would be a complex but crucial aspect to model.

Table 3: Potential Solvent Interactions with this compound

| Functional Group | Potential Solvent Interaction | Type of Solvent |

| Hydroxyl (-OH) | Hydrogen bond donor and acceptor | Protic solvents (e.g., water, ethanol) |

| Propoxy Ether (-O-C3H7) | Hydrogen bond acceptor | Protic solvents |

| Bromine (-Br) | Halogen bond donor | Lewis basic solvents (e.g., ethers, amines) |

| Phenyl Ring | π-stacking interactions | Aromatic solvents (e.g., toluene, benzene) |

Applications As a Versatile Synthetic Intermediate and Building Block in Advanced Chemical Synthesis

Role in the Multi-Step Synthesis of Complex Organic Molecules

While specific, named complex natural products or pharmaceuticals synthesized directly from (5-bromo-2-propoxyphenyl)methanol are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. The combination of a reactive bromine atom, a modifiable hydroxyl group, and a lipophilic propoxy group makes it an ideal starting material or intermediate in multi-step synthetic sequences.

The general strategy for its use in complex molecule synthesis often involves:

Initial Functionalization: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing a handle for subsequent carbon-carbon bond-forming reactions or amide couplings.

Cross-Coupling Reactions: The bromo substituent is a key feature, enabling a wide range of palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the introduction of diverse aryl, heteroaryl, or alkyl groups at this position, significantly increasing molecular complexity.

Ether Cleavage/Modification: While the propoxy group is generally stable, under certain conditions, it can be cleaved to reveal a phenol (B47542), which can then be re-functionalized as needed.

For instance, analogous structures like (5-bromo-2-methoxyphenyl)methanol are utilized in the synthesis of various pharmaceutical intermediates. The initial oxidation of the alcohol to an aldehyde, followed by a Wittig or Horner-Wadsworth-Emmons reaction, can introduce an alkene functionality. Subsequent cross-coupling at the bromine position and further transformations can lead to the assembly of complex scaffolds. The principles of these transformations are directly applicable to this compound.

Precursor for the Derivatization of Functionalized Aromatic Ethers

The this compound scaffold is an excellent precursor for the synthesis of a variety of functionalized aromatic ethers. The existing propoxy group can be maintained while the rest of the molecule is modified, or the hydroxyl group can be used to introduce new ether linkages.

Table 1: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions | Product Type |

| Williamson Ether Synthesis | Alkyl halide, NaH | Aryl alkyl ether |

| Mitsunobu Reaction | Alcohol, PPh₃, DIAD | Aryl alkyl ether |

| O-Arylation | Aryl boronic acid, Cu(OAc)₂, base | Diaryl ether |

These reactions allow for the synthesis of a diverse library of aromatic ethers with varying steric and electronic properties. For example, reaction of the hydroxymethyl group with different alkyl halides under Williamson ether synthesis conditions can lead to a range of benzylic ethers. These derivatives can be further elaborated using the bromine handle for cross-coupling reactions, leading to highly substituted and complex aromatic ether structures. The synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers from phenols and halothane (B1672932) demonstrates a method for creating highly functionalized ethers, a strategy that could be adapted for the hydroxyl group of the title compound.

Utilization in the Construction of Novel Heterocyclic Systems

The functional groups present in this compound make it a valuable precursor for the synthesis of novel heterocyclic systems. The hydroxymethyl group can be converted into other functionalities that can then participate in cyclization reactions.

For example, oxidation of the alcohol to an aldehyde, followed by reaction with a binucleophile like hydrazine (B178648) or a substituted amine, can lead to the formation of various nitrogen-containing heterocycles. Aryl methyl ketones, which can be conceptually derived from the oxidation of the corresponding secondary alcohol, are known to be versatile synthons in the synthesis of a wide array of heterocyclic compounds. researchgate.netdntb.gov.ua

Furthermore, the bromine atom can be utilized in transition-metal-catalyzed C-N and C-S bond-forming reactions to construct heterocycles. For instance, a Buchwald-Hartwig amination with a primary amine followed by an intramolecular cyclization could lead to the formation of a dihydro-isoindolone derivative. Similarly, reaction with a thiol followed by cyclization could yield sulfur-containing heterocycles. The synthesis of pyrimidines-based heterocyclic compounds often involves precursors that could be derived from functionalized benzyl (B1604629) alcohols. nih.gov

Application in Material Science Research as a Monomer or Precursor for Polymer Synthesis

Aromatic compounds containing bromine and ether linkages are of interest in material science, particularly in the synthesis of polymers with tailored properties such as thermal stability and flame retardancy. The bromine atoms can serve as sites for post-polymerization modification or can contribute to the flame-retardant properties of the final material.

This compound can be envisioned as a monomer or a precursor to a monomer in several polymerization strategies:

Polyether Synthesis: The hydroxyl group can be used in polycondensation reactions with a suitable dihaloaromatic comonomer to form polyethers. The presence of the bromo substituent on the polymer backbone would allow for further functionalization, for example, through Ullmann coupling reactions to introduce amine functionalities, which can enhance properties like carbon dioxide capture. mdpi.com

Polyester Synthesis: After oxidation of the alcohol to a carboxylic acid, it can be used as a monomer in the synthesis of aromatic polyesters. Brominated polyesters often exhibit enhanced fire retardancy. researchgate.net

The propoxy group contributes to the solubility and processability of the resulting polymers. The combination of the rigid aromatic ring and the flexible propoxy and hydroxymethyl groups allows for fine-tuning of the physical properties of the polymers.

Intermediate in the Synthesis of Optically Active Compounds

The prochiral nature of the benzyl alcohol moiety in this compound makes it a potential starting material for the synthesis of optically active compounds. The enantioselective reduction of a corresponding ketone, (5-bromo-2-propoxyphenyl)methanone, could yield chiral this compound.

Alternatively, enzymatic resolutions of the racemic alcohol or its ester derivatives are well-established methods for obtaining enantiomerically pure alcohols. Biocatalyzed reactions are known for their high enantioselectivity in the desymmetrization of prochiral molecules, offering a potential route to chiral derivatives of the title compound. mdpi.com

Once obtained in an enantiomerically pure form, these chiral building blocks can be used in the synthesis of enantiopure drugs or other complex chiral targets. The synthesis of chiral diamines from (S)-proline often involves chiral alcohol intermediates, highlighting the importance of such synthons.

Development of Library Synthesis Based on the this compound Scaffold

The trifunctional nature of this compound makes its scaffold ideal for the development of compound libraries for high-throughput screening in drug discovery. The three distinct functional handles—the hydroxyl group, the bromo substituent, and the aromatic ring which can undergo electrophilic substitution—allow for the systematic introduction of diversity at multiple points.

A general approach to library synthesis could involve:

Scaffold Functionalization: Initial modification of the hydroxyl group (e.g., esterification, etherification) or oxidation to an aldehyde.

Parallel Reactions: The functionalized scaffold can then be subjected to a series of parallel reactions. For example, a library of amides could be generated from the corresponding carboxylic acid, or a library of biaryls could be synthesized via Suzuki coupling at the bromine position.

Further Diversification: The propoxy group could potentially be cleaved and re-alkylated to introduce another point of diversity.

This combinatorial approach allows for the rapid generation of a large number of structurally related compounds, increasing the probability of identifying molecules with desired biological activities. The use of functionalized scaffolds is a common strategy in the creation of DNA-encoded libraries (DELs) for the discovery of bioactive hits. rsc.org

Future Directions and Emerging Research Avenues for Aryl Bromide Methanol Derivatives

Exploration of Asymmetric Synthesis and Chiral Derivatization

The development of methods for the asymmetric synthesis of (5-Bromo-2-propoxyphenyl)methanol is a significant area of future research. The presence of a prochiral center at the benzylic carbon offers the opportunity to create enantiomerically pure forms of this compound. This could be achieved through several strategies, including the asymmetric reduction of the corresponding aldehyde, 5-bromo-2-propoxybenzaldehyde (B1271233), using chiral reducing agents or catalysts.

Furthermore, the resulting chiral alcohol can be used as a chiral derivatizing agent. wikipedia.org Chiral derivatizing agents are crucial tools in analytical chemistry for determining the enantiomeric excess of other chiral molecules by converting them into diastereomers, which can be distinguished using techniques like NMR spectroscopy or chromatography. wikipedia.org The development of this compound as a novel chiral derivatizing agent could have broad applications in stereochemical analysis. nih.gov

Recent advances in the stereoretentive C-N coupling of chiral amines with aryl bromides using nickel catalysis driven by light could also be adapted for derivatization, offering a pathway to complex chiral N-aryl compounds without loss of enantiomeric purity. nih.gov

Development of Photocatalytic and Electrocatalytic Transformations

The aryl bromide moiety in this compound is a prime target for photocatalytic and electrocatalytic transformations. These modern synthetic methods offer green and efficient alternatives to traditional cross-coupling reactions.

Photocatalysis: Light-driven reactions, often employing a photosensitizer, can activate the carbon-bromine bond. This enables a range of transformations, such as C-N cross-coupling with amines to form aniline (B41778) derivatives, or C-C bond formation with various partners. nih.govresearchgate.net Recent work has demonstrated the coupling of aryl bromides with gaseous alkanes using a combination of hydrogen atom transfer (HAT) photocatalysis and nickel catalysis. torvergata.it

Electrocatalysis: Electrochemical methods provide another avenue for activating the aryl bromide. Nickel-catalyzed electrochemical arylation is an emerging technique that proceeds at room temperature. rsc.org While homo-coupling of aryl halides can be a side reaction, understanding its mechanism through experimental and computational studies is crucial for developing more selective cross-coupling reactions. rsc.org Photoelectrocatalytic methods, which combine light and electricity, have shown promise in driving C-N cross-coupling at very low potentials, thus increasing efficiency and selectivity. researchgate.net

| Transformation Type | Catalyst System | Key Advantages | Potential Application for this compound |

| Photocatalytic C-N Coupling | Molecular Ni catalyst (light-driven) | Stereoretentive, no external photosensitizer needed | Synthesis of chiral N-aryl derivatives |

| Photoelectrocatalytic C-N Coupling | Ni catalyst with photoanode | Ultra-low potential, prevents overoxidation | Mild and selective synthesis of aniline derivatives |

| Electrocatalytic Homo-coupling | Ni-catalyst | Room temperature | Dimerization to form biaryl structures |

| Photocatalytic C-C Coupling | HAT photocatalyst and Ni-catalyst | Utilizes gaseous alkanes | Alkylation of the aromatic ring |

Integration into Flow Chemistry Systems for Continuous Production

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of this compound and its derivatives. researchgate.net These benefits include enhanced heat and mass transfer, improved safety, and the potential for streamlined, multi-step syntheses. researchgate.netflinders.edu.au

The scalability of continuous flow reactors is a significant advantage for industrial applications, allowing for the production of large quantities of material. researchgate.net Flow systems are particularly well-suited for transformations that are difficult to scale up in batch, such as those involving reactive intermediates or highly exothermic reactions. researchgate.netflinders.edu.au For instance, the lithiation of aryl bromides, which often requires cryogenic temperatures in batch to prevent side reactions, can be performed at higher temperatures in a flow reactor. flinders.edu.au The integration of in-line analysis and purification can further enhance the efficiency of continuous production. researchgate.net

Advanced Mechanistic Investigations Using In Situ Spectroscopy

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity. In situ spectroscopic techniques, which allow for the real-time monitoring of a reaction as it proceeds, are powerful tools for these investigations.

Techniques such as in situ NMR spectroscopy can provide detailed information about the changes in the coordination sphere of a metal catalyst during a reaction, such as a Heck reaction involving an aryl bromide. researchgate.net This can help to identify the rate-determining step and elucidate the catalytic cycle. researchgate.net Understanding the mechanism is key to addressing challenges such as the lower reactivity of aryl chlorides compared to aryl bromides. researchgate.net

Computational Design and Predictive Modeling for Novel Reactivity

Computational chemistry and predictive modeling are becoming increasingly important in modern chemical research. Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the reactivity of molecules like this compound. torvergata.itnih.gov

For example, DFT studies can help to understand the mechanism of nickel-catalyzed electrochemical reactions of aryl halides, providing insights that can guide the development of more selective cross-coupling reactions. rsc.org Computational models can also predict the feasibility of synthesizing novel derivatives and assess their potential reactivity. peerj.com By combining kinetic analysis with DFT calculations, detailed mechanistic models can be developed for complex catalytic systems, such as the palladium-catalyzed formylation of aryl bromides. nih.govacs.org These models can predict how changes in the electronic properties of the aryl bromide will affect the reaction rate and selectivity. nih.govacs.org

| Modeling Technique | Application | Insights Gained for Aryl Bromide Derivatives |

| Density Functional Theory (DFT) | Mechanistic studies of catalytic reactions | Understanding reaction pathways, predicting reactivity and selectivity. torvergata.itrsc.org |

| Kinetic Analysis & DFT | Development of detailed mechanistic models | Predicting the influence of substrate electronics on reaction outcomes. nih.govacs.org |

| Geometry Optimization | Predicting synthetic feasibility | Assessing the likelihood of forming novel derivatives. peerj.com |

| Machine Learning | Predicting reaction yields | Guiding substrate scope analysis and predicting outcomes for complex molecules. ucla.edu |

Multi-Component Reactions Utilizing the this compound Core

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a highly efficient route to novel molecular scaffolds. nih.govfrontiersin.org The this compound core, or its aldehyde precursor, is an ideal candidate for incorporation into MCRs.

For example, the aldehyde, 5-bromo-2-propoxybenzaldehyde, could be used in a variety of MCRs to generate structurally diverse and complex molecules. researchgate.net The development of new MCRs that incorporate this building block could lead to the rapid synthesis of libraries of compounds for biological screening or materials science applications. The ability to generate multiple bonds in a single, one-pot reaction significantly accelerates the discovery of new chemical entities. nih.gov

Q & A

Q. What are the established synthetic routes for (5-Bromo-2-propoxyphenyl)methanol, and how can reaction conditions be optimized?

- Methodology : Common routes include nucleophilic substitution of bromine precursors or coupling reactions (e.g., Suzuki-Miyaura). Optimization involves varying solvents (DMF, THF), catalysts (Pd-based), and temperatures. For example, using anhydrous conditions at 60–80°C improves yields .

- Data Consideration : Monitor reaction progress via TLC and characterize intermediates using H NMR. Yield optimization can employ Design of Experiments (DOE) to assess parameter interactions .

Q. Which spectroscopic techniques are prioritized for structural confirmation, and what are common pitfalls in interpretation?

- Techniques :

- NMR : H and C NMR to confirm substitution patterns and methanol group presence.

- Mass Spectrometry : High-resolution MS for molecular ion validation.

Q. What safety protocols are essential for handling this compound in academic labs?

- PPE : Flame-retardant lab coats, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods for reactions releasing volatile byproducts.

- Spill Management : Absorb with inert material (vermiculite) and avoid drainage contamination .

Advanced Research Questions

Q. How do crystallographic refinement strategies address challenges in resolving the solid-state structure of this compound?

- Challenges : Crystal twinning, disorder in the propoxy chain, or weak diffraction.

- Solutions : Use SHELXL for iterative refinement with anisotropic displacement parameters. For ambiguous electron density, apply restraints to bond lengths/angles and validate via R-factor convergence (<5%) .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions, and what computational models support these findings?

- Reactivity : The electron-withdrawing bromine enhances electrophilicity, facilitating aryl-metal bond formation in couplings.

- Computational Validation : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactive sites. Compare with experimental kinetic data to validate transition states .

Q. How can researchers resolve discrepancies between theoretical and experimental dipole moments?

- Approach :

Theoretical : Calculate dipole moments using Gaussian software with solvent-effect models (e.g., PCM).

Experimental : Measure dielectric constants in non-polar solvents (e.g., cyclohexane) to minimize solvent interference.

- Analysis : Discrepancies >10% may indicate conformational flexibility or crystal packing effects, requiring single-crystal XRD validation .

Q. What chromatographic strategies achieve high-purity isolation when traditional columns fail?

- Method : Reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid).

- Optimization : Adjust pH (2.5–3.5) to enhance peak resolution. Validate purity via LC-MS and compare retention times with standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro